Cas no 923721-84-0 (Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-)
Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-
-
- Inchi: 1S/C12H14N6O/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18/h1-4,9,13H,5-8H2
- InChI Key: ILTDRUPVTKOLMV-UHFFFAOYSA-N
- SMILES: C(N1CCNCC1)(C1=CC=C(N2C=NN=N2)C=C1)=O
Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-38976-0.05g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 0.05g |
$539.0 | 2023-02-10 | ||
| Enamine | EN300-38976-0.1g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 0.1g |
$565.0 | 2023-02-10 | ||
| Enamine | EN300-38976-0.25g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 0.25g |
$591.0 | 2023-02-10 | ||
| Enamine | EN300-38976-0.5g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 0.5g |
$616.0 | 2023-02-10 | ||
| Enamine | EN300-38976-1.0g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 1.0g |
$642.0 | 2023-02-10 | ||
| Enamine | EN300-38976-2.5g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 2.5g |
$1258.0 | 2023-02-10 | ||
| Enamine | EN300-38976-5.0g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 5.0g |
$1862.0 | 2023-02-10 | ||
| Enamine | EN300-38976-10.0g |
1-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 10.0g |
$2762.0 | 2023-02-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035930-1g |
1-[4-(1H-1,2,3,4-Tetrazol-1-yl)benzoyl]piperazine |
923721-84-0 | 98% | 1g |
¥2263.0 | 2024-04-17 |
Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-
Recent Advances in the Study of Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- (CAS: 923721-84-0)
Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-, with the CAS number 923721-84-0, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a piperazinyl group and a tetrazole moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.
One of the key areas of research has been the synthesis and optimization of Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the coupling of 1-piperazine with 4-(1H-tetrazol-1-yl)benzaldehyde, followed by oxidation to yield the final product. This advancement is critical for facilitating further pharmacological evaluations and potential clinical applications.
Pharmacological studies have revealed that Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- exhibits significant activity as a modulator of specific G-protein-coupled receptors (GPCRs). In vitro and in vivo experiments demonstrated its ability to selectively bind to and activate certain GPCR subtypes, which are implicated in neurological and inflammatory disorders. These findings suggest its potential as a lead compound for developing new therapeutics for conditions such as anxiety, depression, and chronic inflammation.
Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the binding interactions between Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- and its target receptors, highlighting the importance of the tetrazole group in stabilizing the ligand-receptor complex. Such structural insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.
In addition to its therapeutic potential, recent research has also explored the safety and pharmacokinetic profile of Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-. Preclinical studies in animal models have indicated favorable bioavailability and a manageable toxicity profile, supporting its progression to further stages of drug development. However, researchers emphasize the need for comprehensive toxicological assessments to ensure its suitability for human use.
In conclusion, Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]- (CAS: 923721-84-0) represents a promising candidate in the field of chemical biology and pharmaceutical research. Recent advancements in its synthesis, pharmacological characterization, and mechanistic understanding underscore its potential as a therapeutic agent. Continued research and development efforts are expected to further elucidate its applications and pave the way for clinical trials.
923721-84-0 (Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)